molecular formula C9H20ClN B13427161 3-(2-Methylbutyl)pyrrolidine hydrochloride

3-(2-Methylbutyl)pyrrolidine hydrochloride

Cat. No.: B13427161
M. Wt: 177.71 g/mol
InChI Key: XHVDKWPRDVZWNU-UHFFFAOYSA-N
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Description

3-(2-Methylbutyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-methylbutyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in tetrahydrofuran at reflux temperature.

Major Products Formed

    Oxidation: Pyrrolidine N-oxides.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3-(2-Methylbutyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with a simple five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A derivative with carbonyl groups at the second and fifth positions.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-(2-Methylbutyl)pyrrolidine hydrochloride is unique due to the presence of the 2-methylbutyl group, which enhances its lipophilicity and potential biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications compared to its simpler analogs.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3-(2-methylbutyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-3-8(2)6-9-4-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

XHVDKWPRDVZWNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCNC1.Cl

Origin of Product

United States

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